3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c15-13-16-14(18-17-13)19-8-6-12(7-9-19)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWLTDCFCXQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NNC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180822 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-[4-(phenylmethyl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-17-6 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-[4-(phenylmethyl)-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-[4-(phenylmethyl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for 1,2,4-Triazol-5-amines
The synthesis of 1,2,4-triazol-5-amines generally involves cyclocondensation reactions between appropriate hydrazine derivatives and carboxylic acid derivatives or their equivalents. Two main synthetic pathways are commonly reported:
- Cyclocondensation of aminoguanidine derivatives with carboxylic acid derivatives or anhydrides , leading to the formation of the 1,2,4-triazole ring with an amino group at the 5-position.
- Nucleophilic substitution and ring closure reactions involving preformed triazole intermediates and amines.
These methods are often optimized depending on the nucleophilicity of the amine and the nature of substituents attached to the triazole core.
Specific Preparation of 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
While direct literature on the exact preparation of this compound is limited, analogous synthetic routes can be inferred from related compounds and general triazole chemistry:
Step 1: Preparation of the 1,2,4-Triazole Core
- Starting materials such as aminoguanidine hydrochloride and suitable carboxylic acid derivatives (e.g., succinic anhydride or phthalic anhydride analogues) are reacted under controlled conditions.
- Microwave irradiation or conventional heating can be applied to promote ring closure and cyclocondensation, forming the 1,2,4-triazol-5-amine scaffold.
Step 3: Purification and Characterization
Reaction Conditions and Optimization
Research indicates that reaction temperature, solvent choice, and reagent stoichiometry critically influence yields and purity:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 80–150 °C (reflux or microwave-assisted) | Higher temperatures favor cyclocondensation |
| Solvent | Ethanol, acetonitrile, or DMF | Polar aprotic solvents enhance nucleophilicity |
| Reagent Ratios | Aminoguanidine : Anhydride : Amine = 1:1:1 | Stoichiometry adjusted based on amine nucleophilicity |
| Reaction Time | 1–16 hours | Shorter times with microwave irradiation |
| Purification | Column chromatography, recrystallization | Essential for isolating regioisomers |
Optimization studies show that conventional reflux in acetonitrile at 90 °C may be insufficient for some steps, whereas microwave irradiation improves yields and reduces reaction times.
Detailed Research Findings
Complementary Synthetic Pathways
Two complementary pathways have been developed for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives:
Pathway A: Preparation of N-guanidinosuccinimide followed by reaction with amines under microwave irradiation. Effective for aliphatic amines like piperidine but less so for aromatic amines.
Pathway B: Initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation. Suitable for less nucleophilic amines.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reaction Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Aminoguanidine hydrochloride + Succinic anhydride + 4-benzylpiperidine | Formation of N-guanidinosuccinimide, microwave-assisted amine substitution, cyclocondensation | Microwave irradiation, 100–150 °C | High yield for aliphatic amines | Less effective for aromatic amines |
| 2 | N-arylsuccinimide + Aminoguanidine hydrochloride + 4-benzylpiperidine | Preparation of N-arylsuccinimide, reaction with aminoguanidine, ring closure | Microwave irradiation, 120 °C | Suitable for less nucleophilic amines | Requires pre-synthesis of N-arylsuccinimide |
| 3 | N-guanidinophthalimide + Piperidine derivative + Triphosgene | Cyclocondensation, amide coupling, regioselective acylation | Reflux in acetonitrile, 90–120 °C | Access to diverse amide-functionalized triazoles | Lower yields with secondary amides |
| 4 | N-ethoxymethylene-N'-formylhydrazine + Primary amine (e.g., 4-benzylpiperidine) | Cyclization via reflux in ethanol | Reflux, 16 hours | Simple setup, good purity | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine or triazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the desired transformation, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives
- 4-Phenylpiperazinyl vs. 4-Benzylpiperidinyl : The phenylpiperazinyl group in is a common pharmacophore in CNS-targeting drugs (e.g., antipsychotics), while the benzylpiperidinyl group in the target compound may enhance selectivity for peripheral targets due to reduced blood-brain barrier penetration. Piperidine (saturated) versus piperazine (unsaturated) rings also influence electron distribution and hydrogen-bonding capacity .
Aromatic Substitutions
- Naphthalenyl/Phenyl vs. Benzyl: Naphthalene-substituted triazoles (e.g., ) exhibit potent anticancer activity but may suffer from poor bioavailability due to high molecular weight (>300 Da).
- Chlorobenzyl/Furyl (N42FTA) : The 4-chlorobenzyl group in N42FTA enhances antibacterial activity by interacting with hydrophobic pockets in FabA enzymes, while the furyl group contributes to π-stacking interactions .
Electron-Withdrawing Groups
- Trifluoromethyl (TFAT) : The electron-withdrawing CF₃ group in TFAT stabilizes the triazole ring, making it suitable for high-energy materials . In contrast, the electron-donating benzylpiperidinyl group in the target compound may favor biological interactions, such as hydrogen bonding with kinase ATP-binding pockets.
Biological Activity
3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of triazole derivatives that have been studied for various biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C14H19N5 |
| Molecular Weight | 253.33 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that derivatives related to this compound may exhibit comparable AChE inhibitory activity .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have reported moderate to good cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. Notably, certain derivatives have demonstrated the ability to induce apoptosis in these cells .
- Antioxidant Properties : Some studies highlight the potential antioxidant effects of triazole derivatives, which may contribute to their protective roles against oxidative stress in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: Anticancer Activity
A study focused on the cytotoxic effects of triazole derivatives found that specific compounds exhibited significant anti-proliferative effects on cancer cell lines. The most potent derivative induced early apoptosis and arrested SW620 cells at the G2/M phase of the cell cycle .
Study 2: AChE Inhibition
In another investigation, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines were designed as potential AChE inhibitors. These compounds demonstrated relative AChE inhibition percentages comparable to donepezil, a standard treatment for Alzheimer's disease. The docking studies indicated similar binding interactions with AChE .
Summary Table of Biological Activities
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Catalyst | K₂CO₃ | Triethylamine |
| Temperature (°C) | 110 | 80 |
| Reaction Time (h) | 12 | 18 |
| Yield (%) | 68 | 55 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments, e.g., benzyl protons (δ 7.2–7.4 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 314.2) .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., planar triazole ring with dihedral angles <5° relative to benzylpiperidine) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?
Methodological Answer:
- Core Modifications : Substituting the triazole’s amine group with electron-withdrawing groups (e.g., -NO₂) enhances microbial membrane penetration .
- Piperidine Substitutions : Introducing halogens (e.g., -F) at the benzyl position improves binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, guiding rational design .
Q. Table 2: Biological Activity vs. Substituents
| Substituent | MIC (μg/mL) E. coli | LogP |
|---|---|---|
| -H (Parent Compound) | 32 | 2.1 |
| -F (4-Fluorobenzyl) | 8 | 2.8 |
| -NO₂ (Triazole-5-NO₂) | 4 | 3.5 |
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to assay sensitivity or compound purity .
Advanced: What strategies improve the translation of in vitro activity to in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- Toxicity Screening : Zebrafish models assess acute toxicity (LC₅₀) and organ-specific effects .
Basic: What computational methods are suitable for predicting the tautomeric stability of 1,2,4-triazole derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates energy differences between tautomers (e.g., triazol-3-amine vs. triazol-5-amine) using B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on tautomeric equilibrium .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determines bond lengths (e.g., N-N triazole bonds ≈1.32 Å) and dihedral angles between aromatic systems .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
